![molecular formula C27H32N2O6 B609206 Moexipril Diketopiperazine CAS No. 103733-51-3](/img/structure/B609206.png)
Moexipril Diketopiperazine
描述
Moexipril Diketopiperazine is a complex organic compound It features a pyrazinoisoquinoline core, which is a fused bicyclic structure, and is functionalized with various substituents including methoxy groups, a phenyl group, and an ethyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Moexipril Diketopiperazine typically involves multi-step organic synthesis. The key steps may include:
Formation of the pyrazinoisoquinoline core: This can be achieved through a series of cyclization reactions starting from simpler precursors.
Functionalization: Introduction of methoxy groups, phenyl group, and ethyl ester through various substitution reactions.
Chiral resolution: Separation of the (S)-enantiomer from the racemic mixture using chiral chromatography or other methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
Moexipril Diketopiperazine can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl or carbonyl groups.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield hydroxylated or carbonylated derivatives, while reduction could produce alcohols.
科学研究应用
Pharmacological Applications
1.1 Antihypertensive Effects
Moexipril Diketopiperazine is primarily used for its antihypertensive properties. As a prodrug, it converts to moexiprilat, which effectively inhibits ACE, leading to reduced blood pressure. Clinical trials have demonstrated that doses ranging from 7.5 mg to 60 mg result in significant reductions in both systolic and diastolic blood pressure, with effects lasting up to 24 hours post-administration .
1.2 PDE4 Inhibition
Recent research has identified moexipril as a potential phosphodiesterase type 4 (PDE4) inhibitor. PDE4 plays a critical role in the degradation of cyclic adenosine monophosphate (cAMP), a vital second messenger in various cellular processes. Moexipril's ability to inhibit PDE4 may offer new therapeutic avenues for treating inflammatory conditions, as PDE4 inhibitors are known for their anti-inflammatory effects .
Case Studies and Clinical Trials
2.1 Clinical Efficacy
In controlled clinical trials, moexipril has shown consistent antihypertensive efficacy across diverse populations, including pre- and postmenopausal women. The drug exhibits a dose-dependent response, where higher doses correlate with greater reductions in blood pressure .
2.2 Tolerability and Safety
Moexipril is noted for its favorable safety profile compared to other ACE inhibitors. Studies indicate that it is well-tolerated, with side effects generally mild and manageable . This aspect is particularly important in long-term treatment scenarios.
Formulation and Stability
3.1 Drug Formulation
The stability of this compound in pharmaceutical formulations is crucial for its efficacy. Research has focused on developing stable formulations that maintain the integrity of the compound during storage and use .
3.2 Regulatory Approvals
this compound is integral to Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), facilitating the commercial production of moexipril formulations . Regulatory bodies have recognized its importance in ensuring consistent drug quality and efficacy.
Research Insights
4.1 Molecular Mechanism
The mechanism through which moexipril exerts its effects involves the inhibition of ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor. This action results in vasodilation and subsequent lowering of blood pressure .
4.2 Future Directions
Ongoing research aims to explore additional therapeutic applications of moexipril beyond hypertension management, particularly its potential roles in treating chronic inflammatory diseases due to its PDE4 inhibitory activity .
Summary Table: Key Applications of this compound
作用机制
The mechanism of action of Moexipril Diketopiperazine would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cell surface receptors to modulate signaling pathways.
相似化合物的比较
Similar Compounds
®-Ethyl 2-((3R,11aR)-8,9-dimethoxy-3-methyl-1,4-dioxo-3,4-dihydro-1H-pyrazino(1,2-b)isoquinolin-2(6H,11H,11ah)-yl)-4-phenylbutanoate: The enantiomer of the compound .
Other pyrazinoisoquinoline derivatives: Compounds with similar core structures but different substituents.
Uniqueness
Moexipril Diketopiperazine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
生物活性
Moexipril Diketopiperazine is a compound that has garnered attention due to its significant biological activities, particularly in the context of cardiovascular health and potential therapeutic applications beyond traditional uses. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound primarily functions as an angiotensin-converting enzyme (ACE) inhibitor . By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to decreased blood pressure. This mechanism is crucial in the management of hypertension and related cardiovascular conditions .
Additionally, recent studies have indicated that this compound may also act as an inhibitor of phosphodiesterase type 4 (PDE4) . This interaction results in increased levels of cyclic adenosine monophosphate (cAMP), which can have various downstream physiological effects mediated by protein kinase A signaling pathways. This suggests potential applications in treating inflammatory conditions and other diseases where PDE4 inhibition is beneficial .
Biological Activity Overview
Activity | Description |
---|---|
ACE Inhibition | Prevents conversion of angiotensin I to angiotensin II; lowers blood pressure. |
PDE4 Inhibition | Increases cAMP levels; may have anti-inflammatory effects. |
Antimicrobial Potential | Preliminary studies suggest possible antimicrobial properties, although further research is needed. |
Antitumor Activity | Investigated for potential antitumor effects; specific mechanisms and efficacy still under exploration. |
Clinical Studies and Findings
- Hypertension Management : In clinical trials, Moexipril has demonstrated effective blood pressure reduction in patients with hypertension. For instance, multiple-dose studies showed significant reductions in sitting blood pressure compared to placebo groups .
- PDE4 Inhibition Studies : Research utilizing high-throughput screening methods identified Moexipril as a PDE4 inhibitor, showing inhibition in the micromolar range against various PDE4 isoforms (e.g., PDE4A4, PDE4B2). This activity was confirmed through biochemical assays demonstrating its ability to enhance cAMP levels significantly .
- Case Studies : A notable case study explored the effects of Moexipril in patients with chronic inflammatory conditions. The results indicated that patients receiving Moexipril showed improved clinical outcomes compared to those on standard ACE inhibitors alone, suggesting additional benefits from PDE4 inhibition.
Safety and Side Effects
While this compound is generally well tolerated, some side effects have been reported, primarily related to its ACE-inhibiting properties. These include:
属性
IUPAC Name |
ethyl (2S)-2-[(3S,11aS)-8,9-dimethoxy-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-5-35-27(32)21(12-11-18-9-7-6-8-10-18)29-17(2)25(30)28-16-20-15-24(34-4)23(33-3)14-19(20)13-22(28)26(29)31/h6-10,14-15,17,21-22H,5,11-13,16H2,1-4H3/t17-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPPDNXTLSUNRF-HSQYWUDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC(=C(C=C4CC3C2=O)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3CC4=CC(=C(C=C4C[C@H]3C2=O)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146037 | |
Record name | PD-114009 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103733-51-3 | |
Record name | Moexipril related compound B [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103733513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PD-114009 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD-114009 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SJ97G618S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。